GA19 Fails to Rescue Shoot Elongation in Prohexadione-Treated Salix, Whereas GA1 Is Fully Active
In Salix pentandra seedlings treated with prohexadione (BX-112), an inhibitor of GA 3β-hydroxylase that blocks the conversion of GA20 to bioactive GA1, exogenous GA1 completely restored shoot elongation. In contrast, GA19 and GA20 were entirely inactive in overcoming prohexadione-induced growth inhibition [1]. This demonstrates that GA19 possesses no intrinsic bioactive activity in this system and its growth-promoting effect is entirely contingent upon metabolic conversion to GA1 via GA 3β-hydroxylase. This finding constitutes a direct, controlled head-to-head comparison within a single experimental system.
| Evidence Dimension | Shoot elongation rescue activity in prohexadione-treated seedlings |
|---|---|
| Target Compound Data | GA19: no activity (inactive) in overcoming prohexadione inhibition of stem elongation |
| Comparator Or Baseline | GA1: fully active; completely restored shoot elongation in prohexadione-treated seedlings |
| Quantified Difference | Qualitative all-or-none difference: GA1 = active, GA19 = inactive |
| Conditions | Salix pentandra seedlings grown under long photoperiod; prohexadione (free acid of BX-112) applied to block 3β-hydroxylation; GAs applied exogenously |
Why This Matters
This direct head-to-head experiment proves that GA19 cannot functionally substitute for bioactive GA1 in systems where GA 3β-hydroxylase activity is compromised, defining a critical selection criterion for experimental design in GA signaling and biosynthesis studies.
- [1] Junttila O, Jensen E, Ernstsen A. Effects of prohexadione (BX-112) and gibberellins on shoot growth in seedlings of Salix pentandra. Physiol Plant. 1991;83(1):17-22. doi:10.1111/j.1399-3054.1991.tb01275.x. View Source
